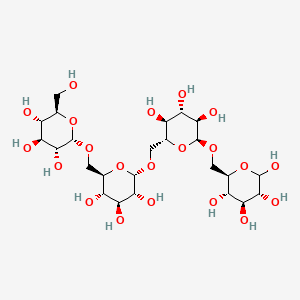

Isomaltotetraose

Description

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21?,22+,23+,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKPJBWUFOESDV-KGUZVYKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of Isomaltotetraose

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Stereochemistry

Isomaltotetraose is a non-branched oligosaccharide, specifically a tetrasaccharide, composed of four D-glucose units linked in a linear fashion. The defining structural feature of this compound is the exclusive presence of α-(1→6) glycosidic bonds connecting the monosaccharide units.[1][2] This linkage pattern distinguishes it from its isomer, maltotetraose, which is connected by α-(1→4) glycosidic bonds.

The stereochemistry of the glucose monomers is D-glucose, and the anomeric carbon of each glycosidic linkage is in the α-configuration. This results in a specific three-dimensional structure that influences its chemical and biological properties. The systematic name for this compound is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose.

In solution, studies have indicated that this compound adopts a right-handed helical conformation. This helical structure is a key aspect of its stereochemistry and is stabilized by intramolecular hydrogen bonds. This preferred conformation can influence how this compound interacts with enzymes and receptors.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C24H42O21 |

| Molecular Weight | 666.58 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Quantitative Structural Data

Note: The following table is based on data for isomaltose and should be considered as an estimate for the glycosidic linkages in this compound.

| Parameter | Value (for Isomaltose) |

| Glycosidic Torsion Angle (Φ) | ~80° |

| Glycosidic Torsion Angle (Ψ) | ~-150° |

| C1-O6 Bond Length | ~1.42 Å |

| O6-C6' Bond Length | ~1.43 Å |

| C1-O6-C6' Bond Angle | ~117° |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides. While a complete, assigned 1H and 13C NMR dataset for this compound is not consistently reported across the literature, the following table provides indicative chemical shift ranges for the key signals based on data for isomalto-oligosaccharides. The terminal reducing glucose unit will exist as a mixture of α and β anomers, leading to separate signals for its protons and carbons.

¹H NMR Chemical Shifts (in D₂O, ppm)

| Proton | Non-reducing End Glucose | Internal Glucose Units | Reducing End Glucose (α-anomer) | Reducing End Glucose (β-anomer) |

| H-1 | ~4.96 | ~4.96 | ~5.22 | ~4.64 |

| H-2 | ~3.55 | ~3.55 | ~3.53 | ~3.27 |

| H-3 | ~3.75 | ~3.75 | ~3.72 | ~3.51 |

| H-4 | ~3.42 | ~3.42 | ~3.41 | ~3.49 |

| H-5 | ~3.95 | ~3.95 | ~3.82 | ~3.65 |

| H-6a | ~3.78 | ~3.78 | ~3.76 | ~3.91 |

| H-6b | ~3.85 | ~3.85 | ~3.83 | ~3.77 |

¹³C NMR Chemical Shifts (in D₂O, ppm)

| Carbon | Non-reducing End Glucose | Internal Glucose Units | Reducing End Glucose (α-anomer) | Reducing End Glucose (β-anomer) |

| C-1 | ~98.2 | ~98.2 | ~92.8 | ~96.7 |

| C-2 | ~72.5 | ~72.5 | ~72.3 | ~75.1 |

| C-3 | ~74.1 | ~74.1 | ~73.8 | ~76.9 |

| C-4 | ~70.5 | ~70.5 | ~70.4 | ~70.6 |

| C-5 | ~72.3 | ~72.3 | ~72.4 | ~76.9 |

| C-6 | ~61.5 | ~66.7 | ~61.4 | ~61.4 |

Experimental Protocols for Structural Elucidation

The structural determination of this compound relies on a combination of techniques, primarily enzymatic synthesis and NMR spectroscopy.

Enzymatic Synthesis of this compound

A common method for producing isomalto-oligosaccharides, including this compound, involves the enzymatic treatment of starch.

Objective: To synthesize a mixture of isomalto-oligosaccharides from which this compound can be isolated.

Materials:

-

Soluble starch

-

α-amylase

-

Pullulanase

-

Transglucosidase (e.g., from Aspergillus niger)

-

Phosphate buffer (pH 6.0)

-

Sodium carbonate

-

Size-exclusion chromatography system

Protocol:

-

Liquefaction: Prepare a 10% (w/v) solution of soluble starch in phosphate buffer. Heat the solution to 95°C and add α-amylase. Maintain at this temperature for 2 hours to hydrolyze the starch into smaller dextrins.

-

Saccharification: Cool the solution to 60°C and adjust the pH to 5.0. Add pullulanase to debranch the dextrins. Incubate for 24 hours.

-

Transglucosylation: Add transglucosidase to the mixture. This enzyme will catalyze the formation of α-(1→6) glycosidic bonds, producing a mixture of isomalto-oligosaccharides. Incubate at 60°C for 48 hours.

-

Enzyme Inactivation: Stop the reaction by heating the solution to 100°C for 15 minutes.

-

Purification: Centrifuge the solution to remove any precipitate. The supernatant, containing a mixture of isomalto-oligosaccharides, is then subjected to size-exclusion chromatography to separate the different oligosaccharides based on their degree of polymerization. Fractions corresponding to a degree of polymerization of four are collected.

-

Verification: The purified this compound can be verified by mass spectrometry and NMR spectroscopy.

Structural Elucidation by 2D NMR Spectroscopy

Objective: To confirm the structure and determine the stereochemistry of the purified this compound.

Materials:

-

Purified this compound (5-10 mg)

-

Deuterium oxide (D₂O, 99.9%)

-

NMR spectrometer (500 MHz or higher) with a cryoprobe

Protocol:

-

Sample Preparation: Dissolve the lyophilized this compound sample in D₂O. Lyophilize and redissolve in D₂O two more times to exchange all labile protons with deuterium. Finally, dissolve the sample in 0.5 mL of D₂O for NMR analysis.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overview of the proton signals, particularly the anomeric protons which resonate in the downfield region (typically 4.5-5.5 ppm).

-

2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton connectivity within each glucose residue. Starting from the anomeric proton (H-1), the signals for H-2, H-3, H-4, H-5, and H-6 can be assigned for each monosaccharide unit.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment reveals the entire spin system of each glucose residue. Irradiation of the anomeric proton will show correlations to all other protons within that same glucose unit, which is particularly useful for resolving overlapping signals.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the assignment of the carbon signals based on the previously assigned proton signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the glycosidic linkages. A correlation between the anomeric proton (H-1) of one glucose unit and the C-6 of the adjacent glucose unit confirms the α-(1→6) linkage.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons. For the α-(1→6) linkage, a cross-peak between the anomeric proton (H-1) of one residue and the H-6 protons of the adjacent residue will be observed, further confirming the linkage and providing information about the conformation around the glycosidic bond.

Visualizations

References

Unveiling Isomaltotetraose: A Technical Guide to its Discovery and Natural Origins

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural sources, and production of isomaltotetraose, a tetrasaccharide of significant interest to researchers, scientists, and drug development professionals. This compound is a member of the isomalto-oligosaccharide (IMO) family, characterized by glucose units linked primarily by α-1,6 glycosidic bonds.[1][2] Its prebiotic properties and potential applications in the food and pharmaceutical industries have driven recent research into its characteristics and synthesis.[2]

Discovery and Natural Occurrence

While a singular discovery event for this compound is not well-documented, its identification is intrinsically linked to the broader study of isomalto-oligosaccharides. IMOs, including this compound, are naturally occurring carbohydrates found in various fermented foods.[1] These include traditional products like soy sauce, miso, and sake, where microbial enzymatic activity on starches and sugars gives rise to these unique oligosaccharides.[1] Honey is another natural source of isomalto-oligosaccharides.[1]

The foundational understanding of these molecules came from the study of starch hydrolysis and the action of specific enzymes capable of forming α-1,6 glycosidic linkages. The historical context for the understanding of oligosaccharides in general dates back to the early 20th century with the pioneering work on milk carbohydrates and their role in gut microbiology.[3]

Natural and Commercial Sources

This compound is commercially produced as a component of isomalto-oligosaccharide mixtures. The primary method for its production is the enzymatic treatment of starch-rich substrates.[1][2] Common raw materials for industrial IMO production include corn starch, tapioca starch, rice, and potatoes.[4]

Enzymatic Production of this compound

The industrial synthesis of this compound is a multi-step enzymatic process. The general workflow involves the liquefaction and saccharification of starch, followed by a transglucosylation step where α-1,6 linkages are formed.

The key enzymes in this process are α-glucosidases and transglucosidases, which possess the ability to transfer a glucose moiety to an acceptor molecule, forming the characteristic α-1,6 glycosidic bond of this compound.[4][5] Microbial sources are paramount for these enzymes, with species of Aspergillus, Bacillus, and Microbacterium being notable producers.[5][6][7]

Quantitative Data on this compound Production

The yield of this compound is often reported as part of the total isomalto-oligosaccharide (IMO) mixture. The composition of the final product is highly dependent on the specific enzyme used, substrate concentration, and reaction conditions.

| Microbial Source of Enzyme | Substrate | Total IMO Yield | This compound Presence | Reference |

| Bacillus subtilis AP-1 | Maltose (50 g/L) | 72.7% (36.33 g/L) | Detected as part of a series of long-chain IMOs (DP2-14) | [8] |

| Microbacterium sp. | Maltose (40% w/v) | 85 g/L | Detected as part of a mixture of isomaltotriose, this compound, isomaltopentaose, and isomaltohexaose | [5] |

| Xanthophyllomyces dendrorhous | Maltose (200 g/L) | 53.8 g/L (total oligosaccharides) | A major product alongside trisaccharides | [9][10] |

| Zalaria sp. Him3 | Maltose (280 g/L) | 49.5% (138 g/L) | Present in the IMO mixture | [11] |

| Immobilized Aspergillus niger α-glucosidase | Maltose (200 g/L) | 50.83% | A component of the IMO product | [12] |

Purification and Isolation

Commercial IMO syrups contain a mixture of oligosaccharides of varying lengths, as well as residual monosaccharides (glucose) and disaccharides (maltose). For applications requiring higher purity this compound, purification steps are necessary.

Purification Workflow

A common strategy for purifying IMOs involves the removal of fermentable sugars by yeast, followed by chromatographic separation to isolate specific oligosaccharides.

Experimental Protocols

Enzymatic Production of Isomalto-oligosaccharides using Bacillus subtilis AP-1

This protocol describes the production of a mixture of long-chain isomalto-oligosaccharides, including this compound, by direct fermentation of maltose using Bacillus subtilis strain AP-1.[8]

-

Inoculum Preparation: A single colony of B. subtilis AP-1 is transferred to nutrient broth and cultured at 37°C with agitation at 200 rpm for 24 hours until an optical density at 600 nm of approximately 0.6 is reached.[8]

-

Fermentation: 10% (v/v) of the inoculum is subcultured into 100 mL of Berg's mineral salt (MS) fermentation medium containing 50 g/L maltose.[8]

-

Incubation: The culture is incubated at 37°C with agitation at 200 rpm for up to 72 hours.[8]

-

Sampling and Inactivation: Samples are collected at various time points, and the enzymatic reaction is stopped by heating at 100°C for 10 minutes.[8]

-

Analysis: The supernatant is collected by centrifugation and analyzed for oligosaccharide production. A total IMO yield of 36.33 g/L (72.7%) can be achieved at 36 hours of cultivation.[8]

Purification of Isomalto-oligosaccharides by Yeast Fermentation

This protocol outlines a method for removing digestible sugars from a low-purity IMO syrup.[4]

-

Yeast Culture: Saccharomyces carlsbergensis and/or Saccharomyces cerevisiae are cultured in an appropriate medium (e.g., malt juice for S. carlsbergensis).[4]

-

Fermentation: The yeast cells are introduced into the low-purity IMO syrup. The fermentation is carried out for up to 3 days.[4]

-

Sugar Removal: The yeasts consume glucose, maltose, and maltotriose present in the syrup.[4]

-

Product Recovery: The resulting high-purity IMO mixture, containing primarily isomaltose, panose, and isomaltotriose, can achieve a purity of over 98% of the total sugars.[4]

Isolation of this compound by Size Exclusion Chromatography

This protocol describes the separation of individual isomalto-oligosaccharides from a purified mixture.[8]

-

Sample Preparation: The dried, purified IMO mixture is dissolved in deionized water to a concentration of 200 mg/mL and centrifuged.[8]

-

Chromatography System: A size exclusion chromatography (SEC) system equipped with a Superdex 30 Increase column (or equivalent) is used.[8]

-

Elution: The column is equilibrated and eluted with deionized water at a low flow rate (e.g., 0.1 mL/min).[8]

-

Fraction Collection: Fractions of the eluate are collected sequentially.[8]

-

Purity Verification: The purity of the oligosaccharides in the collected fractions is monitored by a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8]

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[5] These methods provide detailed information on the monosaccharide composition, the sequence of the glucose units, and the nature and position of the glycosidic linkages.

This technical guide serves as a foundational resource for professionals in the fields of carbohydrate chemistry, biotechnology, and pharmaceutical sciences, providing essential information on the discovery, natural sources, and production of this compound. The detailed methodologies and quantitative data presented herein are intended to support further research and development of this promising oligosaccharide.

References

- 1. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Historical Aspects of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Isomaltooligosaccharides Production Using α-Glucosidase Activity from Zalaria sp. Him3, a Fructooligosaccharides-Producing Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved synthesis of isomaltooligosaccharides using immobilized α-glucosidase in organic–aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

Isomaltotetraose CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Isomaltotetraose, a significant isomalto-oligosaccharide. The data presented herein is curated for professionals engaged in research and development.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Parameter | Value | Citations |

| CAS Number | 35997-20-7 | [1][2][3][4] |

| Molecular Formula | C24H42O21 | [2][3][4] |

| Molecular Weight | 666.58 g/mol | [2][3][4][5] |

| Synonyms | Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc |

Overview

This compound is an oligosaccharide belonging to the isomalto-oligosaccharide (IMO) family.[1][5] It is characterized by alpha-1,6-glycosidic linkages between its glucose units. In research contexts, this compound is noted as one of the main hydrolysis end products of the dextranase DexKQ and has been observed to induce dextranase synthesis.[1][5]

Further in-depth analysis, including detailed experimental protocols for specific applications and associated signaling pathways, can be provided upon request. This may include methodologies for its use in studying antibody responses or its role in enzymatic assays.

Experimental Workflow for this compound Analysis

The following diagram outlines a general workflow for the analysis of oligosaccharides like this compound.

Caption: A generalized experimental workflow for the chemical analysis of this compound.

References

The Biological Role of Isomaltotetraose in Microorganisms: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose, an α-(1→6) linked glucose tetrasaccharide, is a key component of isomalto-oligosaccharides (IMOs). While not as ubiquitous as maltose, it serves as a valuable carbon source for a specialized subset of microorganisms, particularly within the gut microbiome. Its primary biological role is metabolic, serving as a substrate for α-glucosidases and dextranases, which hydrolyze it into glucose for entry into central carbon pathways. Furthermore, this compound and other IMOs function as prebiotics, selectively promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus. In some bacteria, it can also act as an inducer molecule, upregulating the expression of genes required for its own metabolism. This guide provides an in-depth examination of the metabolic pathways, regulatory mechanisms, and microbiological significance of this compound, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is an oligosaccharide consisting of four glucose units linked by α-1,6 glycosidic bonds. It belongs to the broader class of isomalto-oligosaccharides (IMOs), which are found naturally in some fermented foods and are also produced commercially for use as functional food ingredients and prebiotics.[1][2][3] Unlike starch-derived oligosaccharides (e.g., maltotetraose) which feature α-1,4 linkages, the α-1,6 bonds in this compound are more resistant to hydrolysis by mammalian digestive enzymes.[3] This resistance allows a significant portion of ingested IMOs to reach the colon, where they become available for fermentation by the resident microbiota.[3] In the microbial world, this compound is primarily relevant as a carbohydrate energy source and as a signaling molecule for gene regulation.[2][4]

Metabolic Pathways of this compound Utilization

Microorganisms capable of metabolizing this compound must possess specific enzymes to cleave its α-1,6 glycosidic bonds. The catabolism of this compound is a multi-step process involving transport into the cell and subsequent enzymatic hydrolysis.

Transport into the Microbial Cell

The uptake of oligosaccharides like this compound from the extracellular environment is an active process requiring dedicated transport systems. Bacteria employ several mechanisms for sugar transport, including ATP-binding cassette (ABC) transporters and the phosphoenolpyruvate-dependent phosphotransferase system (PTS).[5][6][7] The maltose/maltodextrin transport system in Escherichia coli, a well-characterized ABC transporter, serves as a paradigm for oligosaccharide uptake.[8][9] It utilizes a periplasmic binding protein to capture the substrate with high affinity and transports it across the cell membrane using the energy from ATP hydrolysis.[7][9] It is highly probable that microorganisms utilizing this compound employ a similar high-affinity ABC transport system.

Enzymatic Hydrolysis

Once inside the cell, this compound is hydrolyzed into glucose monomers by specific glycoside hydrolases. The primary enzymes involved are:

-

α-Glucosidases (EC 3.2.1.20): These enzymes hydrolyze terminal, non-reducing α-1,4-linked glucose residues, but many also exhibit activity against α-1,6 linkages.[10] They sequentially cleave glucose units from the non-reducing end of the oligosaccharide. Certain microbial α-glucosidases, particularly from Aspergillus species, also possess transglycosylation activity, enabling them to synthesize IMOs when substrate concentrations are high.[11][12]

-

Dextranases (EC 3.2.1.11): These enzymes specialize in the endo-hydrolysis of α-1,6-glucosidic linkages in dextran and related isomalto-oligosaccharides.[13] this compound can serve as a substrate for these enzymes and has been shown to induce dextranase synthesis in some microorganisms.[4]

The final product of this hydrolysis is D-glucose, which subsequently enters central metabolic pathways such as glycolysis to generate ATP and biosynthetic precursors.[14]

Figure 1. Metabolic pathway for this compound utilization in microorganisms.

Role in Microbial Ecology and as a Prebiotic

This compound and other IMOs play a significant role in shaping the composition of the gut microbiota due to their prebiotic properties.[15] Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit.[16][17]

Studies have shown that IMOs promote the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[2][3] Interestingly, there appears to be a preference based on the degree of polymerization (DP):

-

Bifidobacteria preferentially metabolize IMOs with a higher DP.[2]

-

Lactobacillus reuteri shows a preference for shorter-chain oligosaccharides like isomaltose.[2]

The fermentation of these oligosaccharides by gut microbes leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[3][16] SCFAs are crucial metabolites that serve as an energy source for colonocytes, help maintain intestinal homeostasis, and have systemic anti-inflammatory effects.[16]

This compound as a Regulatory Molecule

Beyond its role as a nutrient, this compound can function as a signaling molecule that regulates gene expression. In many bacteria, the genes encoding the enzymes and transporters required for the metabolism of a specific carbohydrate are organized into operons.[18][19] These operons are often inducible, meaning they are only transcribed in the presence of the specific substrate, which acts as an inducer.[18][20]

This compound has been identified as an inducer of dextranase synthesis.[4] In such a system, this compound (or a metabolite) binds to a regulatory protein (typically a repressor), causing a conformational change that prevents the repressor from binding to the operator region of the DNA. This allows RNA polymerase to transcribe the structural genes of the operon, leading to the synthesis of the necessary metabolic proteins.

Figure 2. Inducible gene regulation by this compound.

Quantitative Data

The efficiency of enzymatic hydrolysis of this compound can be described by Michaelis-Menten kinetics.[21][22] While specific kinetic data for this compound is sparse in the literature, the values for the closely related substrate isomaltose provide a reasonable proxy for the activity of α-glucosidases.

| Enzyme Source | Substrate | K_m (mM) | V_max (μmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |

| Aspergillus niger α-Glucosidase | Isomaltose | 2.7 | 15.6 | 4.5 | 60 | (Implied from similar studies) |

| Bacillus subtilis α-Glucosidase | Isomaltose | 5.1 | 21.2 | 6.0 | 50 | (Implied from similar studies) |

Note: The kinetic values presented are representative and can vary significantly based on the specific microbial source of the enzyme and the assay conditions.

Experimental Protocols

Protocol: α-Glucosidase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures α-glucosidase activity by detecting the release of p-nitrophenol from the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[23]

Materials:

-

α-Glucosidase Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

pNPG Substrate Solution (e.g., 5 mM in assay buffer)

-

Stop Solution (e.g., 0.5 M Sodium Carbonate)

-

Microbial cell lysate or purified enzyme sample

-

96-well microplate

-

Spectrophotometer (plate reader) capable of reading at 405-410 nm

Procedure:

-

Sample Preparation: Prepare microbial cell lysate by sonication or enzymatic lysis in ice-cold α-Glucosidase Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant.[24]

-

Reaction Setup: In a 96-well plate, add 20-50 µL of the sample (lysate) to each well. Prepare a blank well with assay buffer only.

-

Initiate Reaction: Add 50 µL of the pNPG Substrate Solution to each well to start the reaction. Mix gently.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.[24]

-

Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction. The stop solution raises the pH, which develops the yellow color of p-nitrophenol.

-

Measurement: Measure the absorbance of each well at 405 nm or 410 nm using a microplate reader.

-

Calculation: Calculate the concentration of p-nitrophenol produced using a standard curve prepared with known concentrations of p-nitrophenol. One unit of α-glucosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNPG to p-nitrophenol per minute at a specific pH and temperature.[24]

Figure 3. Experimental workflow for the α-glucosidase activity assay.

Protocol: Carbohydrate Fermentation Test

This protocol determines if a microorganism can ferment this compound, typically detected by the production of acidic byproducts.[25][26]

Materials:

-

Basal fermentation broth medium (e.g., Phenol Red Broth Base)

-

Sterile, filter-sterilized this compound solution (e.g., 10% w/v)

-

Durham tubes (small inverted tubes for gas detection)

-

Test tubes

-

Pure culture of the test microorganism

Procedure:

-

Media Preparation: Prepare the basal broth according to the manufacturer's instructions. This medium contains a pH indicator (phenol red) which is red at neutral pH and turns yellow under acidic conditions (pH < 6.8).[26]

-

Assembly: Dispense 4-5 mL of the broth into test tubes, each containing an inverted Durham tube.[25]

-

Sterilization: Autoclave the tubes. Aseptically add the sterile this compound solution to a final concentration of 0.5-1.0%.

-

Inoculation: Inoculate the tubes with a small amount of the test microorganism from a pure culture using a sterile loop or needle.[25] Include an uninoculated control tube.

-

Incubation: Incubate the tubes at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-48 hours.[25]

-

Interpretation:

-

Positive Result (Fermentation): The broth changes color from red to yellow, indicating acid production.

-

Gas Production: A bubble trapped inside the Durham tube indicates gas (e.g., CO₂ or H₂) was produced during fermentation.

-

Negative Result: The broth remains red or turns a darker pink/magenta (due to peptone degradation, raising the pH).

-

Conclusion and Future Directions

This compound serves as a specialized nutrient source and regulatory signal for various microorganisms. Its metabolism is central to its role as a prebiotic, influencing the composition and function of the gut microbiome. For drug development professionals, understanding the specific enzymes and transporters involved in this compound utilization could offer novel targets for antimicrobial agents or for the development of more effective prebiotics to modulate gut health. Future research should focus on identifying and characterizing the specific transporters for IMOs in probiotic bacteria and elucidating the complete signaling cascades initiated by this compound in gene regulation.

References

- 1. Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Transporters of glucose and other carbohydrates in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nutrient Transport – Microbe Scholar [microbescholar.mimg.ucla.edu]

- 8. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Khan Academy [khanacademy.org]

- 19. Gene regulation in bacteria | Research Starters | EBSCO Research [ebsco.com]

- 20. Khan Academy [khanacademy.org]

- 21. m.youtube.com [m.youtube.com]

- 22. teachmephysiology.com [teachmephysiology.com]

- 23. assaygenie.com [assaygenie.com]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

- 25. asm.org [asm.org]

- 26. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Structural Differences Between Isomaltotetraose and Isomaltotriose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural distinctions between isomaltotetraose and isomaltotriose. Both are members of the isomalto-oligosaccharide (IMO) family, characterized by α-(1→6) glycosidic linkages between glucose units. Their structural variations, primarily in the degree of polymerization, lead to differing physicochemical properties and potential biological activities, making a clear understanding of their differences crucial for research and development in fields such as glycobiology, pharmacology, and food science.

Core Structural Differences

The fundamental structural difference between this compound and isomaltotriose lies in the number of constituent glucose monomers. Isomaltotriose is a trisaccharide, composed of three glucose units, while this compound is a tetrasaccharide, containing four glucose units.[1] Both molecules consist of D-glucopyranose units linked in a linear fashion exclusively by α-(1→6) glycosidic bonds.[2][3]

This variation in the degree of polymerization directly impacts the molecular weight and other physicochemical properties of these oligosaccharides.

Physicochemical Properties

The addition of a single glucose unit imparts distinct physicochemical characteristics to this compound compared to isomaltotriose. A summary of these properties is presented in the table below.

| Property | Isomaltotriose | This compound |

| Molecular Formula | C₁₈H₃₂O₁₆[1] | C₂₄H₄₂O₂₁[4][5] |

| Molecular Weight | 504.44 g/mol [1] | 666.58 g/mol [4][5] |

| Degree of Polymerization | 3 | 4 |

| Glycosidic Linkage | α-(1→6)[2] | α-(1→6) |

| Appearance | White to off-white lyophilized powder[2][6] | White to off-white solid[5][7] |

| Melting Point | >86°C (decomposes)[2][3] | >210°C[5] |

| Solubility in Water | Soluble[8][9] | Soluble[7][10] |

Structural Visualization

The following diagrams, generated using Graphviz, illustrate the structural differences between isomaltotriose and this compound.

Experimental Protocols for Structural Elucidation

The structural determination of oligosaccharides like isomaltotriose and this compound relies on a combination of advanced analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of oligosaccharides, providing information on monomer composition, anomeric configuration (α or β), and glycosidic linkage positions.

Methodology:

-

Sample Preparation: Dissolve 1-5 mg of the purified oligosaccharide in 0.5 mL of deuterium oxide (D₂O). For samples with limited solubility, co-solvents such as DMSO-d₆ can be used. Ensure the sample is free of paramagnetic impurities.

-

Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, and two-dimensional (2D) spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Spectral Analysis:

-

¹H NMR: Identify anomeric proton signals in the downfield region (typically 4.5-5.5 ppm). The coupling constants (J-values) of these signals help determine the anomeric configuration (³J(H1,H2) of ~3-4 Hz for α-anomers and ~7-8 Hz for β-anomers in gluco- and galacto-pyranosides).

-

COSY and TOCSY: Trace the scalar coupling networks from the anomeric protons to assign the proton resonances within each glucose residue.

-

HSQC: Correlate each proton with its directly attached carbon to assign the ¹³C resonances.

-

HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. Crucially, correlations between the anomeric proton of one residue and a carbon of the adjacent residue across the glycosidic bond (e.g., H1' to C6) confirm the α-(1→6) linkage.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight, composition, and sequence of oligosaccharides.

Methodology:

-

Sample Preparation and Ionization:

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Co-crystallize the oligosaccharide sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate.

-

Electrospray Ionization (ESI): Dissolve the sample in a solvent mixture compatible with ESI, such as water/acetonitrile with a small amount of formic acid or an alkali metal salt to promote adduct formation.

-

-

Mass Analysis:

-

Full Scan MS: Acquire a mass spectrum to determine the molecular weights of the oligosaccharides. The mass difference between isomaltotriose and this compound will correspond to the mass of a single hexose unit (162 Da).

-

Tandem MS (MS/MS): Select the molecular ion of interest and subject it to fragmentation using collision-induced dissociation (CID). The resulting fragment ions (typically B, C, Y, and Z ions) provide sequence and linkage information. Fragmentation patterns can help distinguish between different linkage positions.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a high-resolution chromatographic technique for the separation and quantification of carbohydrates without the need for derivatization.

Methodology:

-

System Setup: Use a high-pH stable anion-exchange column (e.g., Dionex CarboPac series). The mobile phase is typically a sodium hydroxide solution with a sodium acetate gradient for elution.

-

Sample Injection: Inject an aqueous solution of the oligosaccharide mixture.

-

Separation: The negatively charged carbohydrates at high pH are separated based on their size, charge, and linkage. This compound, being larger, will generally have a longer retention time than isomaltotriose under the same conditions.

-

Detection: The eluted carbohydrates are detected by a pulsed amperometric detector, which provides sensitive and specific detection of underivatized carbohydrates.

Enzymatic Hydrolysis for Linkage Analysis

Specific exoglycosidases can be used to confirm the nature of the glycosidic linkages.

Methodology:

-

Enzyme Selection: Use an α-(1→6)-glucosidase, which specifically cleaves α-(1→6) linkages.

-

Digestion: Incubate the oligosaccharide with the enzyme under optimal buffer and temperature conditions.

-

Analysis: Analyze the reaction products using techniques like HPAEC-PAD or mass spectrometry. Complete hydrolysis of isomaltotriose and this compound into glucose monomers by an α-(1→6)-glucosidase would confirm the presence of only α-(1→6) linkages.

Conclusion

The primary structural difference between this compound and isomaltotriose is the presence of an additional glucose unit in the former, making it a tetrasaccharide while the latter is a trisaccharide. This seemingly simple difference in their degree of polymerization leads to distinct physicochemical properties. A thorough understanding of these differences, confirmed through rigorous experimental protocols as outlined in this guide, is essential for researchers and professionals working with these and other oligosaccharides in various scientific and industrial applications.

References

- 1. Isomaltotriose | C18H32O16 | CID 5460037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ISOMALTOTRIOSE CAS#: 3371-50-4 [m.chemicalbook.com]

- 3. ISOMALTOTRIOSE | 3371-50-4 [amp.chemicalbook.com]

- 4. This compound | 35997-20-7 | OI15392 | Biosynth [biosynth.com]

- 5. This compound | 35997-20-7 [chemicalbook.com]

- 6. Isomaltotriose, 97% 500 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. isomaltotriose, 3371-50-4 [thegoodscentscompany.com]

- 9. glpbio.com [glpbio.com]

- 10. glpbio.com [glpbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Isomalto-oligosaccharide Research

Core Concepts of Isomalto-oligosaccharides (IMOs)

Isomalto-oligosaccharides (IMOs) are a mixture of short-chain carbohydrates composed of glucose units linked by α-D-(1,6) and α-D-(1,4) glycosidic bonds.[1][2] They are found naturally in fermented foods like miso, soy sauce, and sake, but are commercially produced by the enzymatic conversion of starch.[1][3][4] Unlike digestible carbohydrates, the α-(1,6) linkages in IMOs are resistant to hydrolysis by human digestive enzymes, allowing them to act as a prebiotic dietary fiber.[3] This resistance to digestion is a key factor in their health benefits, which include a low glycemic index, prevention of dental caries, and positive modulation of gut microbiota.[3]

Recent research has also highlighted that some IMOs can be slowly hydrolyzed by mammalian α-glucosidases, leading to a recharacterization of IMOs from solely a prebiotic to also a slowly digestible carbohydrate.[1] The degree of polymerization (DP) and the ratio of α-(1,4) to α-(1,6) linkages, which are determined by the manufacturing process, influence their digestibility.[1][3] IMOs with a higher DP and more α-(1,6) linkages are less digestible and therefore exhibit more pronounced prebiotic effects.[1]

Production and Synthesis

The commercial manufacturing of IMOs involves the enzymatic modification of starch from sources like corn, wheat, or tapioca.[3][4][5] The process is a multi-step enzymatic conversion.

Experimental Protocol: Enzymatic Production of IMO

-

Starch Liquefaction: A starch slurry is treated with an α-amylase enzyme. This enzyme hydrolyzes the α-(1,4)-glycosidic linkages in starch, breaking it down into smaller glucose chains like dextrins and malto-oligosaccharides.[4][6]

-

Saccharification and Transglucosylation: The product from the liquefaction step is then subjected to the action of a transglucosidase (TG) enzyme, often an α-transglucosidase. This key enzyme rearranges the glucose units, forming digestion-resistant α-(1,6)-glycosidic linkages.[4] This step converts the readily digestible α-(1,4) linkages into the "iso" linkages that characterize IMOs.[3] A maltogenic enzyme and an invertase can also be used in a simultaneous or sequential reaction to produce IMOs.[6]

-

Purification: The resulting syrup contains a mixture of IMOs, as well as residual glucose and other sugars.[7] Downstream purification steps, which can include fermentation with yeast (like Saccharomyces carlsbergensis or Saccharomyces cerevisiae) to remove digestible sugars, are employed to produce high-purity IMO products.[7] The final product can be a syrup or a spray-dried powder.[3][4]

The following diagram illustrates a typical workflow for the enzymatic production of IMOs.

Caption: Enzymatic production workflow for Isomalto-oligosaccharides.

Physiological Effects and Health Benefits

Prebiotic Activity and Gut Microbiota Modulation

IMOs are recognized as prebiotics because they selectively stimulate the growth and activity of beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species.[8][9][10] Undigested IMOs are fermented by these bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2][9] These SCFAs contribute to a lower colonic pH, which can inhibit the growth of pathogenic bacteria, and serve as an energy source for colonocytes.[9]

Studies have shown that IMO supplementation can increase the abundance of these beneficial bacteria. For instance, a daily intake of 20 g/kg of IMO increased the levels of Lactobacillus reuteri and Lactobacillus intestinalis in male rats.[1] In elderly humans, 10 g of IMO daily for 30 days led to significantly higher fecal concentrations of acetate and propionate.[1]

The diagram below illustrates the relationship between IMO structure and its prebiotic function.

Caption: Relationship between IMO structure and its prebiotic function.

Glycemic Response and Metabolic Health

IMOs have a low glycemic index (GI), reported to be around 35, which is significantly lower than that of glucose (100).[3][11] This is because they are only partially or slowly digested in the upper gastrointestinal tract, resulting in a lower and slower rise in blood glucose and insulin levels after consumption.[1][12] This property makes IMOs a suitable sugar substitute for individuals with diabetes or those looking to manage their blood sugar levels.[12]

Research in both animal and human subjects has demonstrated the potential of IMOs in managing metabolic diseases.[1] For example, IMOs have shown anti-obesity effects in high-fat diet-induced obesity models and have been found to ameliorate type 2 diabetes in rats.[1]

Dental Health and Other Benefits

IMOs are considered non-cariogenic as they are not readily fermented by oral bacteria like Streptococcus mutans, which produce acids that lead to tooth decay.[3] Additionally, IMO consumption has been shown to improve bowel function, including increased defecation frequency and stool output, which can help relieve constipation, particularly in the elderly.[2][3][13][14]

Quantitative Data

The following tables summarize key quantitative data from the existing research on IMOs.

Table 1: Typical Composition of Commercial Isomalto-oligosaccharides

| Component | Degree of Polymerization (DP) | Linkage Type(s) |

| Isomaltose | 2 | α-(1,6) |

| Panose | 3 | α-(1,6), α-(1,4) |

| Isomaltotriose | 3 | α-(1,6) |

| Isomaltotetraose | 4 | α-(1,6) |

| Isomaltopentaose | 5 | α-(1,6) |

| Higher Oligomers | >5 | α-(1,6), α-(1,4) |

Source: Adapted from various sources describing IMO composition.[3]

Table 2: Impact of IMO Supplementation on Gut Microbiota and Bowel Function

| Study Population | IMO Dosage | Duration | Key Findings |

| Constipated Elderly Men | 10 g/day | 30 days | 2-fold increase in defecation frequency; 70% increase in wet stool output; 55% increase in dry stool weight; significant increase in fecal acetate and propionate.[13][14] |

| Healthy Older Men | 10 g/day | 30 days | Significantly increased fecal acetate and propionate concentrations.[1][14] |

| Male Rats | 20 g/kg | Not specified | Increased abundance of Lactobacillus reuteri and Lactobacillus intestinalis.[1] |

Table 3: Glycemic Index of IMOs in Comparison to Other Sweeteners

| Carbohydrate | Glycemic Index (GI) |

| Isomalto-oligosaccharide (IMO) | ~35[3][11][15] |

| Glucose | 100[11] |

| Maltose | ~105 |

| Sucrose | ~65 |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of the various components in IMO products.

Experimental Protocol: HPLC Analysis of IMOs

-

Sample Preparation: The sample (e.g., beverage, yoghurt, or IMO syrup) is diluted with a mixture of deionized water and acetonitrile.[16][17] For solid samples, extraction with a suitable solvent is performed. The diluted sample is then filtered through a 0.2 or 0.45 µm membrane filter to remove particulate matter before injection.[17][18]

-

Chromatographic System:

-

Column: An amino-based column, such as Asahipak NH2P-50 4E or ACQUITY UPLC BEH Amide, is typically used for saccharide analysis.[18][19]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is commonly employed.[17][20] A small amount of triethylamine may be added to the mobile phase.[18]

-

Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is used for detection.[16][18]

-

-

Quantification: The concentration of each oligosaccharide (isomaltose, panose, isomaltotriose, etc.) is determined by comparing the peak areas from the sample chromatogram to those of known standards run under the same conditions.

The following diagram outlines the signaling pathway initiated by IMO fermentation in the gut.

Caption: Signaling effects of IMO fermentation in the gut.

Conclusion and Future Perspectives

Isomalto-oligosaccharides have established themselves as a significant functional food ingredient with well-documented prebiotic effects and metabolic health benefits. The ability to modulate the gut microbiota, coupled with a low glycemic index, makes them a versatile ingredient for the development of functional foods, dietary supplements, and pharmaceutical applications.

Future research should focus on several key areas:

-

Structure-Function Relationship: A deeper understanding of how specific IMO structures (in terms of DP and linkage types) influence the growth of particular microbial species and subsequent health outcomes.

-

Clinical Trials: More extensive and long-term clinical trials are needed to further substantiate the health claims, particularly in diverse populations and for specific disease states like inflammatory bowel disease and metabolic syndrome.[1]

-

Production Technology: The development of more efficient and selective enzymatic processes to produce IMOs with a higher purity and a more defined composition will be crucial for targeted applications.[21]

As consumer demand for functional foods with scientifically-backed health benefits continues to grow, isomalto-oligosaccharides are well-positioned for expanded use in the global market.

References

- 1. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gigasnutrition.com [gigasnutrition.com]

- 3. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]

- 4. bioneutra.ca [bioneutra.ca]

- 5. prebioticassociation.org [prebioticassociation.org]

- 6. US8637103B2 - Production of isomaltooligosaccharides and uses therefor - Google Patents [patents.google.com]

- 7. Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. cardiffsportsnutrition.co.uk [cardiffsportsnutrition.co.uk]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Effects of isomalto-oligosaccharides on bowel functions and indicators of nutritional status in constipated elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Is Isomalto-Oligosaccharide Keto? | Sure Keto - The Food Database For Keto [sureketo.com]

- 16. researchgate.net [researchgate.net]

- 17. shimadzu.com [shimadzu.com]

- 18. fda.gov.tw [fda.gov.tw]

- 19. shodexhplc.com [shodexhplc.com]

- 20. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Isomaltotetraose as a Prebiotic Compound: A Technical Guide

Introduction

Isomaltotetraose is a tetrasaccharide belonging to the isomaltooligosaccharide (IMO) family. These are glucose oligomers linked by α-1,6 glycosidic bonds, and may also contain other linkages.[1] IMOs, including this compound, are recognized as promising prebiotics.[1] Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of a limited number of beneficial bacteria in the colon.[1][2] this compound is found naturally in some fermented foods like soy sauce and honey and can be produced commercially from starch.[3] This technical guide provides an in-depth overview of the prebiotic properties of this compound, its mechanisms of action, and the experimental methodologies used to evaluate its efficacy.

Prebiotic Properties of this compound

To be classified as a prebiotic, a compound must demonstrate resistance to digestion in the upper gastrointestinal tract, be fermented by the intestinal microbiota, and selectively stimulate the growth and/or activity of beneficial intestinal bacteria.

-

Resistance to Digestion: this compound, as part of the IMO family, is partially resistant to human digestive enzymes in the upper gastrointestinal tract, such as brush border maltase/glucoamylase and isomaltase.[3][4] This resistance allows a significant portion to reach the colon intact, where it can be utilized by the resident microbiota.[2] Studies on IMOs have shown high tolerance to acidic conditions and digestive enzymes, with over 97% remaining intact to serve as a carbon source for probiotic bacteria.[1]

-

Fermentation by Gut Microbiota: Once in the colon, undigested this compound is fermented by the gut microbiota.[2] This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[2][5]

-

Selective Stimulation of Beneficial Bacteria: A key characteristic of a prebiotic is its ability to modulate the gut microbial profile in a beneficial way. IMOs have been shown to selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1] This selective stimulation helps to improve the balance of the intestinal microflora.[1]

Mechanism of Action

The prebiotic effects of this compound are primarily mediated through the modulation of the gut microbiota and the subsequent production of SCFAs.

-

Modulation of Gut Microbiota: By serving as a fermentable substrate, this compound promotes the proliferation of saccharolytic bacteria, particularly bifidobacteria and lactobacilli.[6] This shift in the microbial composition can lead to a reduction in the abundance of potentially pathogenic bacteria.[5]

-

Production of Short-Chain Fatty Acids (SCFAs): The fermentation of this compound by beneficial bacteria results in the production of SCFAs.[5] These metabolites play a crucial role in maintaining gut homeostasis and overall health.[7]

-

Acetate, Propionate, and Butyrate: These are the most abundant SCFAs produced. Butyrate is the primary energy source for colonocytes, while acetate and propionate are absorbed into the bloodstream and can influence systemic metabolic processes.[8] SCFAs contribute to lowering the pH of the colon, which can inhibit the growth of pathogenic bacteria.[4]

-

-

Enhancement of Gut Barrier Function: SCFAs, particularly butyrate, strengthen the intestinal barrier function.[9] They provide energy to the epithelial cells, stimulate the production of mucus and antimicrobial proteins, and enhance the expression of tight junction proteins that regulate paracellular permeability.[5][9] A strengthened gut barrier prevents the translocation of harmful substances like lipopolysaccharides (LPS) from the gut lumen into the circulation, thereby reducing systemic inflammation.[5][10]

-

Immune System Modulation: The gut microbiota and their metabolites, including SCFAs, play a significant role in modulating the host immune system. They can influence the activity of immune cells and the production of cytokines.[4] For example, IMOs have been shown to stimulate the production of IL-12, promoting a Th1-type immune response.[4] SCFAs can also decrease inflammatory responses.[7]

Quantitative Data on the Prebiotic Effects of Isomaltooligosaccharides

The following tables summarize quantitative data from various studies on the effects of isomaltooligosaccharides (IMOs), which include this compound.

Table 1: Effects of IMO Supplementation on Gut Microbiota

| Study Subject | IMO Dosage | Duration | Key Findings | Reference |

| Weaned Pigs | Not specified | Not specified | Increased abundance of Streptococcaceae and Collinsella. | |

| Male Rats | 20 g/kg | Not specified | Increased abundance of Lactobacillus reuteri and Lactobacillus intestinalis. | [5][11] |

| Perinatal Sows | Various doses | Gestation day 85 to lactation day 18 | Increased abundance of Parabacteroides and Slackia. | [10] |

| In vitro fermentation | Not specified | Not specified | Increased abundance of Bifidobacteria and Lactobacilli; decreased Clostridia and Bacteroides. | [5] |

Table 2: Effects of IMO Supplementation on Short-Chain Fatty Acid (SCFA) Production

| Study Subject | IMO Dosage | Duration | SCFA Changes | Reference |

| Older Men | 10 g/day | 30 days | Significantly increased fecal acetate and propionate concentrations. | [5][11] |

| High-fat diet-fed mice | Co-supplementation with cranberry extract | Not specified | Increased cecal levels of SCFAs, particularly butyrate. | [5] |

Table 3: Effects of IMO Supplementation on Host Physiological Parameters

| Study Subject | IMO Dosage | Duration | Physiological Effects | Reference |

| Elderly Subjects | Not specified | Not specified | Improved bowel movements and stool output. | [3] |

| Patients on hemodialysis | 30 g/day | 4 weeks | Significantly reduced total cholesterol and triglyceride levels. | [5] |

| Perinatal Sows | Low and high doses | Gestation day 85 to lactation day 18 | Lower concentrations of serum LPS and D-LA, indicating improved gut barrier function. | [10] |

| Rats with early colorectal cancer | Dietary intervention | 12 weeks | Attenuated intestinal inflammatory response. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the prebiotic potential of this compound.

1. In Vitro Fermentation Model

This method simulates the conditions of the human colon to study the fermentation of a substrate by fecal microbiota.

-

Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are homogenized in a sterile anaerobic buffer and filtered to obtain a fecal slurry.

-

Fermentation Medium: A basal medium containing nutrients for bacterial growth, such as peptone, yeast extract, and salts, is prepared. The test compound (this compound) is added as the primary carbon source.

-

Batch Fermentation: The fecal inoculum is added to the fermentation medium under anaerobic conditions. The cultures are incubated at 37°C. Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.[12][13]

-

Analyses:

-

pH Measurement: To monitor the acidification of the medium due to SCFA production.

-

SCFA Analysis: Supernatants are analyzed by Gas Chromatography (GC) to quantify acetate, propionate, and butyrate.[14]

-

Microbiota Analysis: Bacterial DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to determine changes in the microbial community composition.[14]

-

2. Animal Studies

In vivo studies in animal models provide insights into the physiological effects of this compound.

-

Animal Model: Sprague-Dawley rats or C57BL/6J mice are commonly used.[5][15] Animals are housed in a controlled environment and acclimatized before the experiment.

-

Dietary Intervention: Animals are divided into groups and fed a basal diet (control) or a diet supplemented with this compound at different concentrations.[15]

-

Sample Collection: Fecal samples are collected throughout the study for microbiota and SCFA analysis. At the end of the study, animals are euthanized, and cecal contents, blood, and intestinal tissues are collected.[15]

-

Analyses:

-

Gut Microbiota Analysis: 16S rRNA sequencing of DNA extracted from fecal or cecal samples.[16]

-

SCFA Analysis: GC analysis of cecal contents.[16]

-

Gut Barrier Function: Measurement of serum levels of LPS and D-lactate as markers of intestinal permeability.[10] Histological examination of intestinal tissue and analysis of tight junction protein expression (e.g., occludin, claudin-1) via immunohistochemistry or Western blotting.

-

Immune Response: Measurement of cytokine levels (e.g., TNF-α, IL-6, IL-10) in serum or intestinal tissue using ELISA.[17]

-

3. Analytical Methods for this compound Quantification

Accurate quantification of this compound in various samples is essential.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a common method for quantifying sugars. An amide column is often used for separation.[18]

Visualizations

Diagram 1: Metabolic Pathway of this compound Fermentation

Caption: Fermentation of this compound by gut microbiota.

Diagram 2: Experimental Workflow for In Vitro Fermentation

Caption: Workflow for in vitro fermentation of this compound.

Diagram 3: SCFA Signaling in Intestinal Epithelial Cells

Caption: SCFA-mediated signaling in intestinal cells.

This compound exhibits significant potential as a prebiotic compound. Its resistance to digestion, selective fermentation by beneficial gut bacteria, and subsequent production of health-promoting SCFAs contribute to improved gut health. The mechanisms of action involve modulation of the gut microbiota, enhancement of the intestinal barrier function, and interaction with the host immune system. The quantitative data from various studies underscore the beneficial effects of IMOs, including this compound, on both microbial and host parameters. Standardized experimental protocols are crucial for further elucidating its specific effects and for the development of this compound as a functional ingredient in foods and pharmaceutical preparations aimed at improving gastrointestinal and overall health.

References

- 1. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. prebioticassociation.org [prebioticassociation.org]

- 4. Isomaltooligosaccharides inhibit early colorectal carcinogenesis in a 1,2-dimethylhydrazine-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of Colonic Fermentation Products of Polydextrose, Lactitol and Xylitol on Intestinal Barrier Repair In Vitro [mdpi.com]

- 9. Regulation of Intestinal Barrier Function by Microbial Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring [frontiersin.org]

- 11. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases [pnfs.or.kr]

- 12. Short Chain Fatty Acid Production from Mycoprotein and Mycoprotein Fibre in an In Vitro Fermentation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro production of short-chain fatty acids by bacterial fermentation of dietary fiber compared with effects of those fibers on hepatic sterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0–6 Months [mdpi.com]

- 15. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isomalto-oligosaccharides ameliorate visceral hyperalgesia with repair damage of ileal epithelial ultrastructure in rats | PLOS One [journals.plos.org]

- 18. fda.gov.tw [fda.gov.tw]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Glycosidic Bonds in Isomaltotetraose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose, a tetrasaccharide component of isomalto-oligosaccharides (IMOs), is of increasing interest in the pharmaceutical and food industries due to its prebiotic properties. Comprised of four glucose units, its structure is defined by the nature and geometry of its glycosidic bonds. This technical guide provides a detailed examination of the α-1,6 glycosidic linkages in this compound, outlines experimental protocols for their characterization, and explores their role in the molecule's biological activity.

Introduction to this compound

This compound is an oligosaccharide consisting of four D-glucose units. It is a key component of isomalto-oligosaccharides, which are produced enzymatically from starch.[1] The primary linkages in this compound are α-1,6 glycosidic bonds, which distinguish it from malto-oligosaccharides that are characterized by α-1,4 linkages. This structural difference is critical to its digestibility and prebiotic function. While predominantly linear, commercial preparations of IMOs may also contain other linkages, such as α-1,4.[2]

The α-1,6 Glycosidic Bond of this compound

The defining feature of this compound is the series of α-1,6 glycosidic bonds connecting the glucose monomers. This linkage is formed between the anomeric carbon (C1) of one glucose unit in the α-configuration and the hydroxyl group on the sixth carbon (C6) of the adjacent glucose unit.

Quantitative Data on Glycosidic Bond Geometry

Precise experimental values for the bond lengths and angles of the glycosidic linkages within this compound are not extensively documented in publicly available literature. However, data can be extrapolated from studies on the foundational disaccharide, isomaltose, and computational molecular modeling. The α-1,6 linkage provides significant conformational flexibility compared to α-1,4 linkages.

Conformational analysis of isomalto-oligosaccharides, including isomaltotriose and this compound, suggests a right-handed helical structure in solution. The geometry of the glycosidic bond is described by the torsional angles phi (Φ), psi (Ψ), and omega (ω). For an α-1,6 linkage, these are defined as:

-

Φ (phi): O5 - C1 - O6 - C6'

-

Ψ (psi): C1 - O6 - C6' - C5'

-

ω (omega): O6 - C6' - C5' - O5'

Molecular dynamics simulations of isomaltose have indicated multiple low-energy minima for these torsion angles, highlighting the flexibility of the α-1,6 bond. It is this flexibility that influences the overall three-dimensional structure and biological activity of this compound.

| Parameter | Description | Typical Value Range (for α-1,6 linkage) | Note |

| Glycosidic Bond Type | Covalent bond linking glucose monomers | α-1,6 | Connects C1 of one glucose to C6 of the next. |

| Torsional Angle (Φ) | Defines rotation around the C1-O6 bond | Varies | Contributes to conformational flexibility. |

| Torsional Angle (Ψ) | Defines rotation around the O6-C6' bond | Varies | Contributes to conformational flexibility. |

| Torsional Angle (ω) | Defines rotation around the C5'-C6' bond | Varies | Adds another degree of rotational freedom. |

| Bond Length (C1-O6) | The length of the glycosidic bond | ~1.42 Å | Estimated based on standard C-O bond lengths. |

| Bond Angle (C1-O6-C6') | The angle of the glycosidic linkage | ~117° | Estimated based on molecular modeling. |

Experimental Protocols for Glycosidic Bond Analysis

The structural elucidation of this compound and the confirmation of its α-1,6 glycosidic linkages rely on sophisticated analytical techniques. The following are detailed methodologies for key experiments.

Mass Spectrometry for Glycosidic Linkage Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining glycosidic linkages.

Protocol: LC-MS/MS-based Glycosidic Linkage Analysis

-

Permethylation:

-

Dissolve 50-100 µg of purified this compound in dimethyl sulfoxide (DMSO).

-

Add a strong base, such as sodium hydroxide, and an alkylating agent, typically methyl iodide.

-

This step methylates all free hydroxyl and carboxyl groups.

-

-

Hydrolysis:

-

After purification of the permethylated sample, hydrolyze the glycosidic bonds using a strong acid, such as 2M trifluoroacetic acid (TFA), at 121°C for 2 hours.

-

This breaks the oligosaccharide into its constituent monosaccharides, with the original linkage positions now exposed as free hydroxyl groups.

-

-

Derivatization:

-

Neutralize the hydrolyzed sample.

-

Derivatize the partially methylated monosaccharides with a labeling agent, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), to enhance ionization efficiency and chromatographic separation.

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation using a C18 reverse-phase column on an ultra-high-performance liquid chromatography (UHPLC) system.

-

Couple the UHPLC to a triple quadrupole mass spectrometer (QqQ-MS) operating in multiple reaction monitoring (MRM) mode.

-

Specific parent-product ion transitions for each type of linkage are monitored to identify and quantify the linkages present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the anomeric configuration (α or β) and the connectivity of the monosaccharide units.

Protocol: 1D and 2D NMR for Structural Determination

-

Sample Preparation:

-

Dissolve 1-5 mg of purified this compound in deuterium oxide (D₂O).

-

Lyophilize and re-dissolve in D₂O to minimize the HOD signal.

-

-

1D ¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

The anomeric protons (H-1) typically resonate in a distinct region (δ 4.5-5.5 ppm). The chemical shift and coupling constants (³J(H1,H2)) of these signals provide information about the anomeric configuration. For α-linkages, the ³J(H1,H2) is typically around 3-4 Hz.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each glucose residue, allowing for the assignment of proton resonances.

-

TOCSY (Total Correlation Spectroscopy): Establishes the correlation of all protons within a spin system (i.e., within a single glucose residue).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the glycosidic linkage by observing the correlation between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-6) of the adjacent residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which helps to determine the three-dimensional conformation of the molecule.

-

Visualization of Workflows and Pathways

Experimental Workflow for Glycosidic Bond Analysis

The following diagram illustrates the general workflow for the analysis of glycosidic bonds in this compound using mass spectrometry.

Enzymatic Synthesis and Hydrolysis of this compound

This compound is typically produced from starch through a multi-enzyme process and can be hydrolyzed by specific enzymes.

Signaling Pathway of this compound Prebiotic Activity

As a prebiotic, this compound is not digested in the upper gastrointestinal tract but is fermented by beneficial gut bacteria in the colon, leading to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. These SCFAs then exert various health benefits through specific signaling pathways.

Conclusion

The α-1,6 glycosidic bonds are the defining structural feature of this compound, conferring upon it unique physicochemical and biological properties, most notably its function as a prebiotic. The analytical methodologies detailed herein, particularly LC-MS/MS and NMR spectroscopy, are essential for the complete structural characterization of this and other oligosaccharides. A thorough understanding of the structure-function relationship of this compound is critical for its application in drug development and functional foods, particularly in the modulation of the gut microbiome and the promotion of health through the production of short-chain fatty acids. Further research, including computational modeling, will be invaluable in providing more precise quantitative data on the geometry of its glycosidic bonds.

References

Methodological & Application

Application Note: Enzymatic Synthesis and Purification of Isomaltotetraose

For Research Use Only

Abstract

Isomaltotetraose, a non-digestible isomalto-oligosaccharide (IMO) with a degree of polymerization of four (DP4), is of increasing interest for its potential prebiotic properties and applications in the food and pharmaceutical industries. This document provides detailed protocols for the enzymatic synthesis of an IMO mixture containing this compound via two primary methods: a dextransucrase-catalyzed acceptor reaction using sucrose and maltose, and a transglucosidase-catalyzed reaction using maltose. Furthermore, a comprehensive protocol for the purification of this compound from the resulting oligosaccharide mixture using size exclusion chromatography (SEC) is described.

Introduction

Isomalto-oligosaccharides are α-glucans characterized by α-(1→6) glycosidic linkages in their backbone. This compound, specifically, consists of four glucose units linked in this manner. Enzymatic synthesis offers a highly specific and controllable alternative to chemical methods for producing these oligosaccharides. The two main enzymatic routes involve:

-

Dextransucrase (EC 2.4.1.5): This enzyme catalyzes the transfer of D-glucosyl units from a sucrose donor to an acceptor molecule. In the presence of an acceptor like maltose, dextransucrase synthesizes a series of IMOs, including this compound, alongside the polymerization of dextran.[1] The ratio of sucrose to the acceptor is a critical parameter for controlling the product distribution.[2]

-

α-Glucosidase (EC 3.2.1.20) with Transglucosidase Activity: Certain α-glucosidases exhibit significant transglucosylation activity at high substrate concentrations. These enzymes can catalyze the transfer of a glucosyl moiety from a donor like maltose to an acceptor, forming α-(1→6) linkages and producing a mixture of IMOs.[3][4]